![molecular formula C17H15N3O B7792826 3-[(2-Methyl-6-phenylpyrimidin-4-yl)amino]phenol](/img/structure/B7792826.png)
3-[(2-Methyl-6-phenylpyrimidin-4-yl)amino]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Methyl-6-phenylpyrimidin-4-yl)amino]phenol is a compound that belongs to the class of aminopyrimidine derivatives.
Preparation Methods
The synthesis of 3-[(2-Methyl-6-phenylpyrimidin-4-yl)amino]phenol typically involves multiple stepsThe reaction conditions often include the use of solvents like dioxane and reagents such as ammonium thiocyanate . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
3-[(2-Methyl-6-phenylpyrimidin-4-yl)amino]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 3-[(2-Methyl-6-phenylpyrimidin-4-yl)amino]phenol involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins, leading to various biological effects. The compound’s structure allows it to bind to active sites on these targets, disrupting their normal function and resulting in therapeutic or biological outcomes .
Comparison with Similar Compounds
3-[(2-Methyl-6-phenylpyrimidin-4-yl)amino]phenol can be compared with other aminopyrimidine derivatives, such as:
4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine: This compound has similar structural features but different substituents, leading to variations in its biological activity.
2,4-Disubstituted thiazoles: These compounds share some structural similarities but have different heterocyclic rings, resulting in distinct chemical and biological properties.
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds have a fused pyrimidine ring system and exhibit different biological activities compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[(2-methyl-6-phenylpyrimidin-4-yl)amino]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-12-18-16(13-6-3-2-4-7-13)11-17(19-12)20-14-8-5-9-15(21)10-14/h2-11,21H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAAIPGREQVYSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC(=CC=C2)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
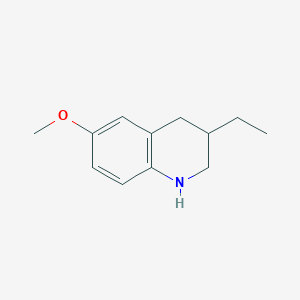
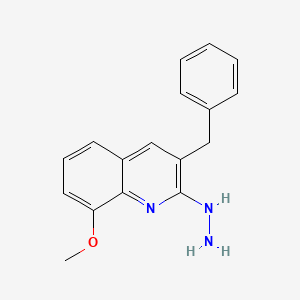
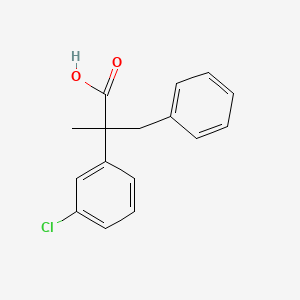
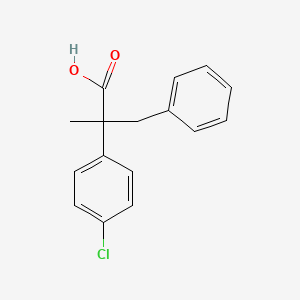
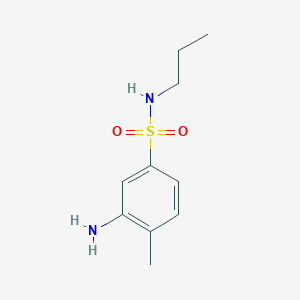
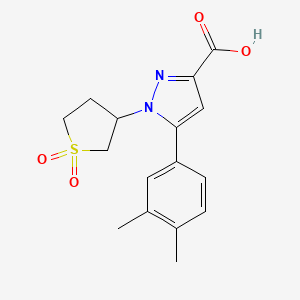
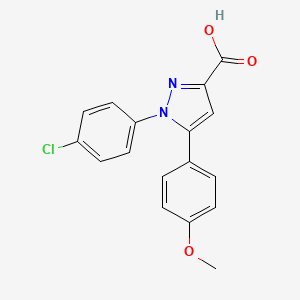
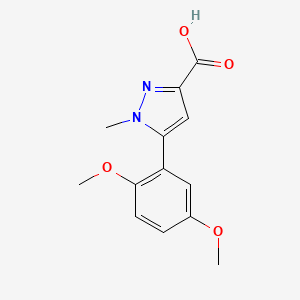
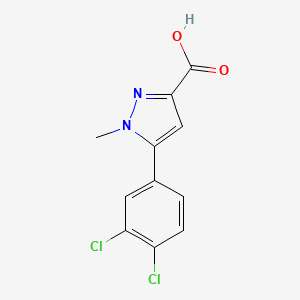
![2-[(4-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid](/img/structure/B7792784.png)
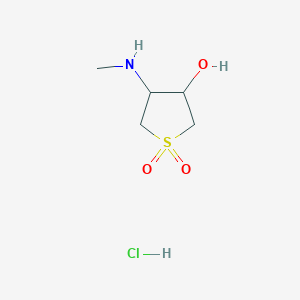
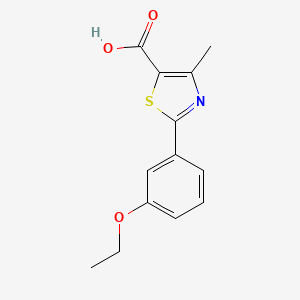
![2-[2-[4-[(2-Propan-2-ylphenoxy)methyl]phenyl]-1,3-thiazol-4-yl]acetic acid](/img/structure/B7792800.png)
![4-[(2-Propan-2-ylphenoxy)methyl]benzenecarbothioamide](/img/structure/B7792805.png)
